molecular formula C10H12N2O3S B3002434 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide CAS No. 296798-35-1

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide

Cat. No.: B3002434
CAS No.: 296798-35-1
M. Wt: 240.28
InChI Key: FIOLOSXCGDHRBO-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide ( 296798-35-1) is a research-grade chemical with a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol. This benzo[d]isothiazole 1,1-dioxide derivative is a member of a class of nitrogen- and sulfur-containing heterocyclic compounds recognized for their significant potential in pharmaceutical and agrochemical research . These scaffolds are prevalent in the development of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties . Specifically, structural analogues within this chemical family have been investigated as dual functional inhibitors of key inflammatory enzymes, 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), suggesting its potential application in research related to inflammation and cancer . The compound is intended for use in laboratory research to further explore these mechanisms and develop novel therapeutic agents. Strictly for research and further manufacturing applications, not for direct human, veterinary, or household use. Researchers should consult the Safety Datasheet (SDS) and handle all materials in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-12(6-7-13)10-8-4-2-3-5-9(8)16(14,15)11-10/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOLOSXCGDHRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves several steps. One common method starts with the chlorination of an acid to yield methyl 2-sulfamoylbenzoate. This intermediate is then cyclized with concentrated hydrochloric acid to produce benzo[d]isothiazol-3-(2H)-one 1,1-dioxide. Further reactions, such as chlorination with thionyl chloride, can yield various derivatives . Industrial production methods often involve similar steps but are optimized for large-scale synthesis and may include additional purification processes .

Chemical Reactions Analysis

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The benzo[d]isothiazole 1,1-dioxide core is planar, with bond lengths and angles consistent across derivatives (e.g., C–S bond lengths of ~1.75 Å and S–O bonds of ~1.43 Å) . Substitutions at the 3-position of the heterocycle define key differences:

Compound Substituent Dihedral Angle (Core vs. Substituent) Notable Features
Target compound –NH(CH2CH2OH)(CH3) Not reported Hydrophilic hydroxyethyl group; methyl group
3-((2-Hydroxyethyl)amino)benzo[d]isothiazole 1,1-dioxide (7a) –NH(CH2CH2OH) 75% yield; δH 3.6 (m, 4H), 9.5 (s, 1H) in NMR
3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14) –NH(1,3,4-thiadiazole-CF3) 73° (thiadiazole vs. benzisothiazole) Selective Cd(II) chelation; tautomeric forms
3-(Pyridin-2-ylmethyl)amino)benzo[d]isothiazole 1,1-dioxide –NH(CH2-pyridine) 50% yield; yellow needles

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound and 7a improves water solubility compared to AL14’s hydrophobic trifluoromethyl-thiadiazole moiety.
  • Planarity: AL14’s thiadiazole ring introduces a 73° dihedral angle relative to the benzisothiazole core, creating a non-planar structure that may influence metal-chelation efficiency .

Key Insights :

  • Antibacterial Activity : The hydroxyethyl group in 7a and the target compound may enhance membrane penetration, a trait less prominent in AL14’s metal-chelating role.
  • Metal Chelation : AL14’s thiadiazole and sulfonamide groups enable selective Cd(II) binding, a property absent in simpler N-alkyl/aryl derivatives .
  • Enzyme Inhibition : Nitro and aryl substituents in 6-nitro derivatives enhance 5-LOX/mPGES-1 inhibition, suggesting that electron-withdrawing groups optimize enzyme interactions .

Biological Activity

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide, also known by its CAS number 296798-35-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.27 g/mol
  • Structure : The compound features a benzo[d]isothiazole core modified with a hydroxyethyl and methyl amino group, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antitumor, antimicrobial, and enzyme inhibition properties.

Antitumor Activity

Recent studies have demonstrated that related compounds possess significant antitumor activity. For instance, compounds derived from benzimidazole and isothiazole frameworks have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
This compoundTBDTBD

The exact IC50 values for 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole are yet to be determined in specific studies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogous compounds have been tested against various bacterial strains with varying degrees of success. For example:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli10 µg/mL
Compound DS. aureus5 µg/mL
This compoundTBDTBD

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain isothiazole derivatives have been implicated in increasing ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several case studies highlight the efficacy of isothiazole derivatives:

  • Antitumor Studies : A study published in PMC demonstrated that several synthesized isothiazole derivatives exhibited significant cytotoxicity against lung cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Research on benzimidazole derivatives indicated that modifications at the amino group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide, and how can reaction parameters be optimized?

The synthesis of benzo[d]isothiazole 1,1-dioxide derivatives often involves cyclization of sulfonamide precursors or functionalization of preformed heterocycles. For example, reductive Heck and metathesis-sequestration processes (e.g., using Grubbs catalysts) have been employed to synthesize epoxybenzo[d]isothiazole 1,1-dioxides, which can be further functionalized . Optimization typically involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst loading. For N-substituted derivatives like the target compound, nucleophilic substitution or reductive amination of 3-aminobenzo[d]isothiazole 1,1-dioxide precursors with 2-hydroxyethyl methylamine may yield the product. Reaction monitoring via TLC or HPLC is critical to minimize side products like over-alkylation .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of benzo[d]isothiazole 1,1-dioxide derivatives?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., S–N ≈ 1.65 Å) and dihedral angles (e.g., ~73° between isothiazole and benzene rings) to confirm planarity and substitution patterns .
  • UV-Vis spectroscopy : Detects π→π* transitions in the aromatic system (e.g., λmax ~270–300 nm in ethanol) and metal-chelation shifts (e.g., bathochromic shifts with Cd(II) or Cu(II)) .
  • NMR : <sup>1</sup>H NMR distinguishes N-alkyl protons (δ 2.5–3.5 ppm for methyl/hydroxyethyl groups), while <sup>13</sup>C NMR identifies sulfone carbonyls (δ ~125–135 ppm) .

Q. What preliminary assays are used to evaluate the bioactivity of N-substituted benzo[d]isothiazole derivatives?

  • Enzyme inhibition : Screen against targets like 5-lipoxygenase (5-LOX) or microsomal prostaglandin E2 synthase (mPGES-1) using fluorescence-based assays (IC50 values) .
  • Metal chelation : UV-Vis titration with Cd(II)/Cu(II) to determine binding constants (e.g., Kd ~10<sup>−4</sup>–10<sup>−6</sup> M) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values for Staphylococcus aureus) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the (2-hydroxyethyl)(methyl)amino substituent on reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-donating hydroxyethyl group may raise HOMO energy, enhancing susceptibility to electrophilic attack. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as cadmium-binding proteins, to rationalize chelation selectivity .

Q. What mechanistic insights explain contradictory biological activity data among structurally analogous benzo[d]isothiazole derivatives?

Contradictions may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., CF3) enhance metal chelation but reduce antimicrobial potency due to decreased membrane permeability .
  • Stereochemical factors : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent bioactivities. HPLC with chiral columns (e.g., Chiralcel OD-H) and hexane:iPrOH eluents can resolve enantiomeric excess (e.g., 92% ee for (S)-3-de) .
  • Solubility differences : Hydroxyethyl groups improve aqueous solubility but may reduce lipid bilayer penetration, affecting in vivo efficacy .

Q. How can reaction conditions be tailored to achieve enantioselective synthesis of chiral benzo[d]isothiazole derivatives?

Asymmetric catalysis using zinc complexes or chiral auxiliaries (e.g., Evans’ oxazolidinones) can induce enantioselectivity. For example, zinc-mediated alkynylation of benzo[d]isothiazole 1,1-dioxide precursors yields enantiomerically enriched products (e.g., 84% yield, 35–96% ee) . Key parameters include:

  • Catalyst loading (5–10 mol%).
  • Temperature control (−20°C to RT) to minimize racemization.
  • Solvent polarity (e.g., THF for better stereocontrol).

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